Cas no 1805463-60-8 (Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate)

Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate
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- インチ: 1S/C13H14BrNO3/c1-3-18-12(16)6-9-4-10(7-14)13(17-2)11(5-9)8-15/h4-5H,3,6-7H2,1-2H3
- InChIKey: DBXHUPZXZXKLOE-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(C#N)=CC(=C1)CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 325
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020541-250mg |
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate |
1805463-60-8 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015020541-1g |
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate |
1805463-60-8 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015020541-500mg |
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate |
1805463-60-8 | 97% | 500mg |
823.15 USD | 2021-06-18 |
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetateに関する追加情報
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate (CAS No. 1805463-60-8): An Overview of Its Structure, Synthesis, and Applications
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate (CAS No. 1805463-60-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its complex molecular framework, which includes a bromomethyl group, a cyano group, and a methoxy substituent, all attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in chemical reactions.
The molecular formula of Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate is C14H13BrNO3, and its molecular weight is approximately 311.15 g/mol. The compound's chemical structure features a phenyl ring with a methoxy group at the 4-position, a cyano group at the 5-position, and a bromomethyl group at the 3-position. The ethyl ester group is attached to the phenyl ring via an acetate linkage. This intricate arrangement of functional groups provides the compound with unique physical and chemical properties.
In terms of synthesis, Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate can be prepared through a multi-step process involving several key reactions. One common approach involves the bromination of a suitable starting material followed by the introduction of the cyano and methoxy groups. The final step typically involves esterification to form the ethyl ester derivative. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and improving overall yields.
The physical properties of Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate include its melting point, which is around 70-72°C, and its boiling point, which is not well-documented due to its high molecular weight and potential for decomposition at elevated temperatures. The compound is generally insoluble in water but shows good solubility in organic solvents such as dichloromethane, ethanol, and acetone. These solubility characteristics make it suitable for use in various chemical reactions and formulations.
Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate has found applications in several areas of research and industry. In pharmaceuticals, it serves as an important intermediate in the synthesis of various drugs and drug candidates. The presence of the bromomethyl group allows for further functionalization through substitution reactions, making it a valuable building block in drug discovery processes. Additionally, the cyano group can be converted into other functional groups such as amides or carboxylic acids, expanding its utility in medicinal chemistry.
In materials science, Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate has been explored for its potential use in the development of new materials with enhanced properties. For example, it can be incorporated into polymers or used as a monomer in polymerization reactions to create materials with improved mechanical strength, thermal stability, or optical properties. Recent studies have also investigated its use in the synthesis of conductive materials for applications in electronics and energy storage devices.
The safety profile of Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate is an important consideration for both researchers and industrial users. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound, as well as storing it in a cool, dry place away from incompatible materials.
In conclusion, Ethyl 3-bromomethyl-5-cyano-4-methoxyphenylacetate (CAS No. 1805463-60-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimization methods, this compound is likely to play an increasingly important role in advancing our understanding of chemistry and its practical applications.
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